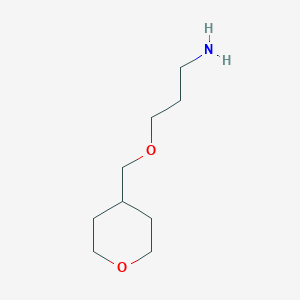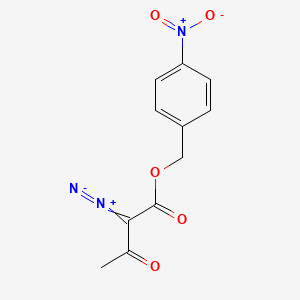
4-Nitrobenzyl 2-diazoacetoacetate
Descripción general
Descripción
4-Nitrobenzyl 2-diazoacetoacetate is a heterocyclic organic compound . It is a useful research chemical compound .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction process. This method offers numerous benefits, such as streamlined processing steps, easier industrial production, reduced production costs, enhanced product quality, and increased yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a two-step reaction process . The reaction conditions involve the use of sodium ethanolate in toluene at 0 degrees Celsius for 6.5 hours .Physical And Chemical Properties Analysis
This compound is characterized as a white or nearly white powder, which can range to a light yellow shade . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis Process : 4-Nitrobenzyl 2-diazoacetoacetate is synthesized through a process involving p-Nitrobenzyl acetoacetate and azide sodium, with an overall yield of 92.6% (Hu Bao-xiang, 2007).
- Ring Expansion in Penicillin Derivatives : This compound is used in the stereoselective synthesis of ring-expanded oxa-derivatives from penicillin derivatives (T. Kametani et al., 1983).
Applications in Biochemistry and Pharmacology
- Cancer Therapy Research : this compound is explored in the development of nitric oxide-based prodrug therapies for cancer treatment, where it is metabolized by nitroreductase to produce nitric oxide (Kavita Sharma et al., 2013).
- Biocompatible Polymers : The compound is studied for its role in enhancing the biocompatibility of polymers in vivo, particularly for medical applications (Hua Xu et al., 2008).
Chemical Engineering and Process Optimization
- Purification Processes : It is used in chemical processes like the purification of silylenol ether reaction mixtures, involving complex procedures like microfiltration and wiped-film evaporation (K. Larson et al., 1996).
Biomedical Engineering and Molecular Biology
- Oligonucleotide Modification : this compound is applied in the post-modification of oligonucleotides, contributing to the development of reduction-responsive oligonucleotides with potential applications in synthetic biology (Nanami Shirakami et al., 2021).
Electrosynthesis and Catalysis
- Catalytic Activity : The compound has been studied for its role as a catalyst in the reduction of CO2 and the electrosynthesis of 4-nitrophenylacetate (S. Mohammadzadeh et al., 2020).
Protecting Groups in Organic Synthesis
- Protection of Hydroxyl Functions : this compound is employed for protecting hydroxyl functions in complex organic syntheses (Koichi Kukase et al., 1990).
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-7(15)10(13-12)11(16)19-6-8-2-4-9(5-3-8)14(17)18/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGSEIAAGMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



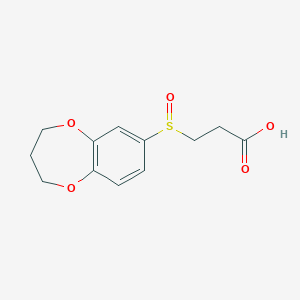
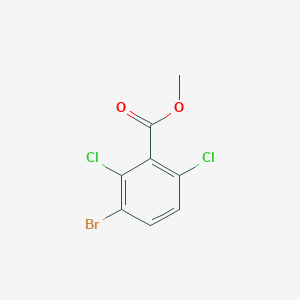
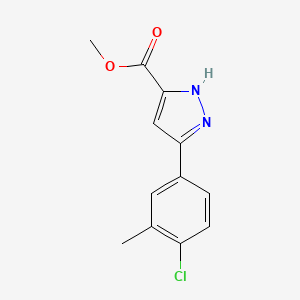
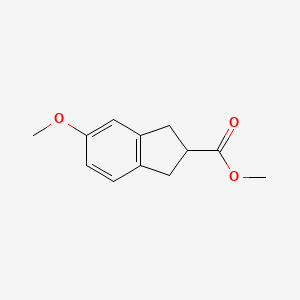

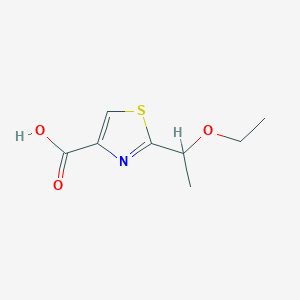
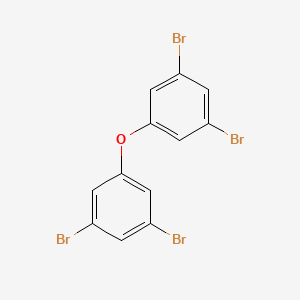
![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

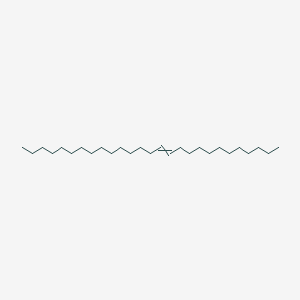
![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
